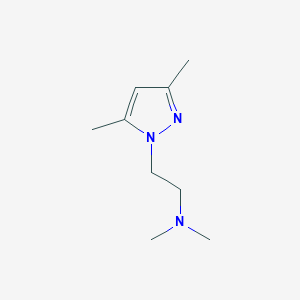

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine

Description

Historical Context of Pyrazole Derivatives in Organic Chemistry

Pyrazole derivatives have played a pivotal role in organic chemistry since their discovery in the late 19th century. The term "pyrazole" was coined by Ludwig Knorr in 1883 during his investigations into antipyrine analogs. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane reaction, laid the groundwork for pyrazole chemistry. The introduction of methyl substituents, as seen in 3,5-dimethylpyrazole, emerged as a strategy to modulate reactivity and stability. For instance, 3,5-dimethylpyrazole, synthesized via condensation of acetylacetone and hydrazine, became a precursor to ligands like trispyrazolylborate, which are critical in coordination chemistry.

The evolution of pyrazole derivatives accelerated with the discovery of their biological activities. Celecoxib, a pyrazole-based cyclooxygenase-2 inhibitor, underscores the therapeutic potential of these compounds. Substituent engineering—such as adding methyl groups or amine-containing side chains—has enabled fine-tuning of physicochemical properties. The compound 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine exemplifies this trend, combining a rigid heterocycle with a flexible tertiary amine moiety.

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-8-7-9(2)12(10-8)6-5-11(3)4/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODZTAMGNBTTRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized by condensation reactions involving 1,3-dicarbonyl compounds and hydrazine derivatives:

- Condensation of Acetylacetone with Hydrazine Hydrate:

Acetylacetone (2,4-pentanedione) reacts with hydrazine hydrate under controlled temperature (0–80 °C) to form 3,5-dimethyl-1H-pyrazole. This reaction is often performed in a dry mortar or solvent such as ethanol, with sodium carbonate as a base to facilitate the reaction and neutralize byproducts. The reaction time ranges from 0.25 to several hours depending on scale and conditions.

This method yields the pyrazole ring with high efficiency (up to 78% reported yield) and purity, monitored by thin-layer chromatography (TLC) and confirmed by melting point and spectroscopic data.

Introduction of the Ethylamine Side Chain

The ethylamine moiety bearing the N,N-dimethyl substitution is introduced via nucleophilic substitution or alkylation reactions:

Alkylation of Brominated Pyrazole:

The 3,5-dimethylpyrazole is first selectively brominated at the 4-position using bromine in an inert solvent such as dichloromethane under controlled temperature to avoid overbromination. The resulting 4-bromo-3,5-dimethyl-1H-pyrazole serves as a key intermediate.

This intermediate undergoes nucleophilic substitution with 2-chloroethyl-N,N-dimethylamine in the presence of a base like potassium carbonate. The base deprotonates the amine, facilitating the nucleophilic attack on the bromopyrazole, yielding the target compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine.Alternative Alkylation Routes:

Other alkylation methods involve reacting 3,5-dimethylpyrazole derivatives with ethyl bromoacetate and subsequent reduction or hydrazine treatment to introduce the ethylamine side chain, followed by methylation to achieve the N,N-dimethyl substitution.

Detailed Synthetic Route Summary

Reaction Conditions and Optimization

- Temperature Control: Critical during bromination to avoid polybromination or degradation of the pyrazole ring. Typically maintained at 0–25 °C.

- Base Selection: Potassium carbonate is preferred for alkylation steps due to its mildness and effectiveness in promoting nucleophilic substitution without side reactions.

- Solvent Choice: Dichloromethane for bromination; acetone or acetonitrile for alkylation reactions to ensure solubility and reaction efficiency.

- Reaction Monitoring: TLC with petroleum ether/ethyl acetate mixtures is standard for tracking reaction progress.

- Purification: Recrystallization from methanol or chromatographic techniques ensure removal of unreacted starting materials and byproducts.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR identifies methyl groups on pyrazole (δ ~2.1–2.4 ppm) and N,N-dimethylamine protons (δ ~2.3–2.6 ppm).

- ^13C NMR confirms carbon environments consistent with pyrazole and ethylamine moieties.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula accuracy.

- Infrared Spectroscopy (IR): Detects characteristic N-H and C-N stretching vibrations.

- Melting Point Determination: Used to assess purity and confirm identity.

- X-ray Crystallography: Occasionally employed for unambiguous structural confirmation of intermediates and final product.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting Materials | Acetylacetone, hydrazine hydrate, bromine, 2-chloroethyl-N,N-dimethylamine |

| Reaction Yields | Pyrazole formation ~78%; overall yield varies with scale and purification |

| Reaction Times | Pyrazole formation: 0.25–3 h; bromination: 1–2 h; alkylation: 4–14 h |

| Purification Methods | Recrystallization, chromatography |

| Analytical Techniques | NMR, HRMS, IR, TLC, melting point |

| Safety Considerations | Bromine handling requires caution; use of gloves, goggles, and fume hood recommended |

Research Findings and Practical Notes

- The synthetic route via bromination followed by alkylation is well-established and provides a reliable pathway to the target compound with high purity and reproducibility.

- Alternative methods involving direct alkylation of pyrazole derivatives with haloalkylamines are feasible but may require longer reaction times or harsher conditions.

- The choice of base and solvent critically influences the reaction yield and selectivity, with potassium carbonate and acetone/acetonitrile being optimal.

- The compound serves as a valuable intermediate in medicinal chemistry and materials science due to its pyrazole core and amine functionality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the pyrazole ring and the ethanamine chain. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a pyrazoline derivative. Sodium borohydride is a typical reducing agent used in such reactions.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms. Halogenated reagents, such as bromoethane, can be used for these reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents like bromoethane, chloroethane.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring and ethanamine chain.

Reduction: Pyrazoline derivatives.

Substitution: Substituted ethanamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new drugs for treating diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine involves its interaction with molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target molecules, while the ethanamine chain can engage in electrostatic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Differences

Table 1: Structural Comparison of Selected Pyrazole-Ethanamine Derivatives

Key Observations :

- Substituent Effects : The target compound’s 3,5-dimethylpyrazole group enhances steric hindrance compared to analogs with aryl (e.g., naphthalenyl in ) or boronate ester groups .

- Amine Functionality : The N,N-dimethyl group in the target compound improves lipophilicity (logP ~1.8) relative to primary amines (e.g., , logP ~1.2) .

Lipophilicity and Solubility :

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine, commonly referred to as a pyrazole derivative, has gained attention in recent years due to its potential biological activities. This compound is characterized by its unique pyrazole ring structure, which is known for a wide range of pharmacological properties.

Chemical Structure and Properties

- Chemical Formula : CHN

- Molecular Weight : 223.35 g/mol

- CAS Number : 1359950-31-4

The compound features a dimethylamino group and a pyrazole moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine, exhibit notable anticancer activities. Research has shown that certain pyrazole compounds can inhibit the mTORC1 pathway, which is crucial in cancer cell proliferation and survival.

Key Findings :

- Antiproliferative Activity : Selected compounds from the pyrazole family demonstrated submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2. These compounds also showed good metabolic stability and the ability to disrupt autophagic flux by interfering with mTORC1 reactivation .

- Mechanism of Action : The compounds increased autophagy at basal levels and accumulated LC3-II under starvation conditions, indicating a potential mechanism for their anticancer effects .

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives are associated with various biological activities:

- Anti-inflammatory Effects : Pyrazoles have been linked to anti-inflammatory actions, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess antimicrobial properties, which could be beneficial in combating infections.

Case Study 1: Anticancer Activity of Pyrazole Derivatives

A study published in PubMed explored the structure-activity relationship of various pyrazole derivatives. It was found that modifications on the pyrazole ring significantly influenced their biological activity. The study highlighted two specific compounds with promising anticancer effects through mTORC1 inhibition and autophagy modulation .

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.5 | mTORC1 inhibition |

| Compound B | 0.8 | Autophagy modulation |

Case Study 2: Broad Spectrum of Biological Activities

A comprehensive review of pyrazole derivatives indicated their broad spectrum of biological activities including analgesic, anti-inflammatory, and anticancer effects. Notably, drugs like celecoxib and phenylbutazone are examples of approved medications based on the pyrazole structure .

Q & A

Basic: What are the optimal synthetic routes for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine, and how can its purity be validated?

Methodological Answer:

The compound is typically synthesized via Mannich reactions involving 3,5-dimethylpyrazole, formaldehyde, and dimethylamine. Key steps include:

- Reaction conditions : Use ethanol or toluene as solvents under reflux (70–90°C) for 6–12 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from toluene .

- Purity validation :

- HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

- 1H/13C NMR to confirm structural integrity (e.g., pyrazole ring protons at δ 5.8–6.2 ppm, dimethylamine protons at δ 2.2–2.5 ppm) .

- Mass spectrometry (ESI-MS) for molecular ion confirmation (expected m/z: 209.2 [M+H]+) .

Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths and angles (e.g., N–N bond in pyrazole: ~1.34 Å; C–N in dimethylamine: ~1.45 Å) .

- FT-IR spectroscopy : Identify functional groups (e.g., pyrazole C=N stretch at 1580–1620 cm⁻¹, tertiary amine C–N at 1120–1220 cm⁻¹) .

- NMR in deuterated solvents : Assign proton environments (e.g., DMSO-d6 for detecting hydrogen bonding interactions) .

Advanced: How does this compound behave in coordination chemistry, and what factors influence its ligand properties?

Methodological Answer:

The pyrazole moiety acts as a bidentate ligand , coordinating with metal ions like Cd(II) via nitrogen atoms. Key considerations:

- Steric effects : 3,5-Dimethyl groups hinder axial coordination, favoring planar complexes .

- Solvent polarity : Polar solvents (e.g., DMF) enhance ligand solubility and metal-ligand binding kinetics .

- Experimental design : Use molar ratios (ligand:metal = 2:1) and monitor complex stability via UV-Vis spectroscopy (λ shifts at 280–320 nm indicate coordination) .

Advanced: What methodologies assess the environmental fate of this compound in aquatic systems?

Methodological Answer:

Adopt the INCHEMBIOL framework :

- Partitioning studies : Measure log P (octanol-water) experimentally via shake-flask method (predicted log P ≈ 2.1).

- Degradation kinetics :

- Biotic transformation : Incubate with microbial consortia (e.g., Pseudomonas spp.) and analyze metabolites .

Advanced: How can researchers resolve contradictions in reactivity data across studies?

Methodological Answer:

- Theoretical alignment : Link discrepancies to differences in electronic effects (e.g., solvent polarity altering nucleophilicity) or steric environments (e.g., substituent positioning in coordination complexes) .

- Controlled replication : Standardize conditions (solvent, temperature, reagent purity) and validate via quantum mechanical calculations (DFT for transition state analysis) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA for batch variability) and publish raw data for transparency .

Advanced: What mechanistic role does this compound play in medicinal chemistry, and how does it compare to analogs?

Methodological Answer:

- Structure-activity relationship (SAR) :

- Pyrazole methylation : 3,5-Dimethyl groups enhance lipophilicity (compare with unsubstituted pyrazole: log P difference ≈ 0.8) .

- Dimethylamine chain : Increases solubility in aqueous buffers (e.g., PBS pH 7.4) versus bulkier substituents .

- Biological assays :

- Enzyme inhibition : Test against kinases (IC50 via fluorescence polarization) .

- Cellular uptake : Radiolabel with ³H for tracking in vitro (e.g., HEK293 cells, LC-MS/MS quantification) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Toxicity screening : Refer to SDS data for LD50 (e.g., rodent oral LD50 > 500 mg/kg) .

- Ventilation : Use fume hoods for synthesis due to volatile amine byproducts .

- Waste disposal : Neutralize acidic/basic residues before incineration .

Advanced: How can computational modeling predict the compound’s behavior in novel applications?

Methodological Answer:

- Molecular dynamics (MD) : Simulate binding to protein targets (e.g., COX-2) using AMBER or GROMACS .

- ADMET prediction : Use tools like SwissADME to estimate bioavailability (%ABS = 65–75%) .

- Docking studies : Compare binding poses with analogs (e.g., PyRx for docking scores) .

Table 1: Comparative Properties of Pyrazole Derivatives

| Compound | log P | Solubility (mg/mL) | Coordination Sites |

|---|---|---|---|

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine | 2.1 | 12.5 (H2O) | 2 (N, N) |

| 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide | 1.8 | 8.2 (H2O) | 1 (N) |

| Unsubstituted pyrazole | 0.5 | 25.0 (H2O) | 2 (N, N) |

| Data derived from experimental and computational studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.